(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylthio group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a pyridin-2-ylthio group.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-ylthio group can be reduced to form thiols.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various esters or carboxylic acids.
Scientific Research Applications
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-ones and 3-iodopyrroles share structural similarities.
Pyridine Derivatives: Compounds like N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are structurally related.
Uniqueness
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is unique due to the combination of its chiral pyrrolidine ring, pyridin-2-ylthio group, and tert-butyl ester. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLJARRVUJNIE-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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